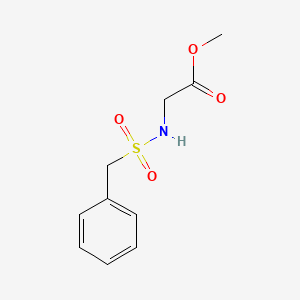

methyl N-(benzylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(benzylsulfonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)7-11-16(13,14)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBXBMGQVRSZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of methyl N-(benzylsulfonyl)glycinate, highlighting substituent effects on molecular weight, melting points, and synthetic yields:

Key Observations :

- Electron-Withdrawing Groups : Halogenated aryl groups (e.g., 3-Cl-4-F-Ph in ) enhance electrophilicity, facilitating nucleophilic substitutions.

- Heterocyclic Moieties : Indole- and pyrimidine-substituted derivatives (e.g., ) exhibit bioactivity and are used in drug discovery.

- Solid-Phase Synthesis : Methyl N-(pyrimidin-2-yl)glycinate achieved a 76% yield via solid-phase methods, avoiding side reactions like diketopiperazine formation common in liquid-phase syntheses .

Q & A

Q. What are the optimized synthetic routes for methyl N-(benzylsulfonyl)glycinate, and how can reaction conditions be tailored to improve yield?

this compound is typically synthesized via a multi-step process starting from glycine methyl ester and benzylsulfonyl chloride. Key steps include:

- Sulfonylation : Reaction of glycine methyl ester with benzylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used to isolate the product .

- Optimization : Response surface methodology (RSM) can refine parameters like temperature, solvent ratio, and stoichiometry to maximize yield (e.g., 70–85% reported) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with sulfonamide protons appearing at δ 3.1–3.3 ppm and ester carbonyls at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 286.08 for CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at 1740 cm (ester C=O) and 1320–1160 cm (sulfonyl S=O) validate functional groups .

Q. How does the compound's stability vary under different storage and reaction conditions?

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C under argon) .

- pH Sensitivity : Hydrolysis of the ester group is accelerated in alkaline conditions (pH > 9), requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonamide group acts as an electron-withdrawing group, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. For example:

- Aminolysis : Primary amines displace the methyl ester, forming N-substituted glycine derivatives (e.g., with benzylamine in THF, 60°C) .

- Thiolysis : Thiols (e.g., mercaptoethanol) selectively cleave the sulfonamide under radical conditions, enabling functional group diversification .

Q. How can structural modifications (e.g., substituent variations) alter biological activity, and what contradictions exist in published data?

-

Substituent Effects :

Substituent Position Biological Activity (Example) Reference 4-Methylphenyl Enhanced COX-2 inhibition 3-Chloro-4-methylphenyl Reduced antibacterial potency -

Contradictions : Discrepancies in enzyme inhibition (e.g., IC variability for similar derivatives) may arise from assay conditions (e.g., buffer ionic strength) or crystallographic packing differences .

Q. What methodologies resolve discrepancies in reported analytical data (e.g., NMR shifts, melting points)?

Q. How does this compound interact with biological targets such as ERRα, and what are the implications for cancer research?

- ERRα Inhibition : Derivatives like HSP1604 (a structural analog) bind to the ligand-binding domain of ERRα, downregulating transcriptional activity (IC = 0.8 µM) and suppressing cancer cell proliferation .

- Mechanistic Studies : Fluorescence polarization assays and molecular docking (e.g., AutoDock Vina) map binding interactions, revealing critical hydrogen bonds with Glu275 and Arg316 residues .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Q. How are structure-activity relationship (SAR) studies designed to optimize glycinate derivatives?

- Library Synthesis : Parallel synthesis of 20–50 analogs with systematic substituent variations (e.g., halogen, methoxy, alkyl groups) .

- High-Throughput Screening (HTS) : 96-well plate assays evaluate inhibitory activity against target enzymes (e.g., COX-2, β-lactamase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.